Benzo[h]quinoline-2-carboxylic acid is a heterocyclic compound characterized by a fused quinoline ring system with a carboxylic acid functional group at the second position. This compound exhibits a complex structure that contributes to its diverse chemical and biological properties. The molecular formula of benzo[h]quinoline-2-carboxylic acid is with a molecular weight of approximately 195.22 g/mol. Its structural uniqueness arises from the presence of both aromatic and heteroaromatic systems, which can influence its reactivity and interactions.
These reactions are significant for modifying the compound to enhance its properties or to synthesize derivatives with potentially improved biological activities.
Research has indicated that benzo[h]quinoline-2-carboxylic acid exhibits notable biological activities, particularly in the realm of cancer research. Studies have shown that derivatives of this compound can induce cytotoxic effects on various cancer cell lines, including human skin cancer (G361), lung cancer (H460), breast cancer (MCF7), and colon cancer (HCT116) cell lines. The mechanism of action appears to involve the induction of oxidative stress and DNA damage, leading to apoptosis in cancer cells . Additionally, molecular docking studies suggest that benzo[h]quinoline derivatives can effectively bind to target proteins such as cyclin-dependent kinases, which are crucial in cell cycle regulation .
Several synthesis methods for benzo[h]quinoline-2-carboxylic acid have been documented:
These methods allow for the production of benzo[h]quinoline-2-carboxylic acid and its derivatives with varying yields and purity.
Benzo[h]quinoline-2-carboxylic acid has several applications across different fields:
Interaction studies have focused on how benzo[h]quinoline-2-carboxylic acid interacts with biomolecules, particularly proteins involved in cancer progression. Molecular docking studies have revealed that this compound can bind effectively to cyclin-dependent kinases and aromatase, suggesting potential pathways through which it exerts its biological effects . These interactions are critical for understanding how modifications to its structure could enhance efficacy or reduce toxicity.
Benzo[h]quinoline-2-carboxylic acid shares structural similarities with several other compounds in the quinoline family. Here are some notable comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Quinoline | Simple bicyclic structure without a carboxylic group | Basic structure; less functional diversity |
| Benzoquinoline | Fused benzene and quinoline rings | More complex than simple quinolines |
| 8-Hydroxyquinoline | Hydroxy group at position 8 | Increased solubility and potential for chelation |
| 2-Aminobenzo[h]quinoline | Amino group at position 2 | Enhanced reactivity due to amino functionality |
Benzo[h]quinoline-2-carboxylic acid is unique due to its specific position of the carboxylic acid group, which significantly influences its reactivity and biological activity compared to these similar compounds. Its potential as an anti-cancer agent further distinguishes it within this chemical family.
The Doebner reaction represents a fundamental approach for synthesizing quinoline-4-carboxylic acids through the condensation of anilines with aldehydes and pyruvic acid [1]. This classical method serves as an alternative to the Pfitzinger reaction and has been extensively studied for the preparation of various quinoline derivatives [1]. The reaction mechanism involves multiple steps, beginning with aldol condensation between the enol form of pyruvic acid and the aldehyde to form a β,γ-unsaturated α-ketocarboxylic acid [1]. This intermediate subsequently undergoes Michael addition with aniline, followed by cyclization and dehydration to yield the final quinoline-4-carboxylic acid product [1].
The traditional Doebner reaction conditions typically employ a 1:2 molar ratio of aniline to aldehyde, with heating at 100°C for 6 hours in the presence of hydrochloric acid and zinc chloride [2]. An oxidizing agent such as nitrobenzene is often required to facilitate the reaction [2]. However, these conventional conditions present limitations when applied to electron-deficient anilines, often resulting in disappointing yields ranging from 25-50% [3].
Recent improvements to the Doebner methodology have addressed these limitations through optimization of reaction conditions [3]. Research has demonstrated that boron trifluoride tetrahydrofuran complex (BF3·THF) serves as an effective catalyst for the synthesis of quinoline-4-carboxylic acids from electron-deficient anilines [3]. The optimal solvent for this modified approach was identified as acetonitrile, which provided superior yields compared to ethanol, toluene, dichloroethane, dimethylformamide, and dimethyl sulfoxide [3].
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, involves the condensation of isatin with base and carbonyl compounds to yield substituted quinoline-4-carboxylic acids [4]. This reaction has undergone significant development since its initial discovery, with several reviews documenting its various applications and modifications [4]. The mechanism begins with base-catalyzed hydrolysis of isatin to form a keto-acid intermediate [4]. A ketone or aldehyde then reacts with the aniline portion to generate an imine, which tautomerizes to form an enamine [4]. The enamine subsequently cyclizes and dehydrates to produce the desired quinoline product [4].
Modern adaptations of the Pfitzinger reaction have incorporated enaminones as alternative substrates, enabling one-pot synthesis under milder conditions [5]. This modification allows for the preparation of quinoline-4-carboxylic acids in aqueous media with improved yields ranging from 70-90% [5]. The use of enaminones eliminates the need for harsh basic conditions traditionally required in the classical Pfitzinger protocol [5].
A significant advancement in Pfitzinger methodology involves the use of trimethylsilyl chloride as a promoter for the direct synthesis of quinoline-4-carboxylic esters and acids [6]. This improved protocol enables esterification and cyclization in a single step process, with the carboxylic ester or acid group formed in situ at the 4-position of the quinoline ring [6]. The method demonstrates excellent functional group tolerance and operates under mild reaction conditions with good scalability [6].
| Reaction Type | Starting Materials | Product | Typical Conditions | Yield Range (%) | Reference |
|---|---|---|---|---|---|
| Doebner Reaction | Aniline + Aldehyde + Pyruvic acid | Quinoline-4-carboxylic acids | Ethanol reflux, 6 hours | Moderate (40-70) | [1] |
| Doebner Reaction | Aniline + Aldehyde + Pyruvic acid | Quinoline-4-carboxylic acids | H2NSO3H solution | Low (25-50) | [1] |
| Pfitzinger Reaction | Isatin + Base + Carbonyl compound | Quinoline-4-carboxylic acids | KOH, elevated temperature | Good (60-85) | [4] |
| Pfitzinger Reaction | Isatin + Enaminones + KOH | Quinoline-4-carboxylic acids | Water medium, mild conditions | Good (70-90) | [5] |
Multi-component reactions have emerged as highly efficient strategies for quinoline synthesis, offering the advantage of constructing complex molecular architectures in a single step from multiple starting materials [7]. These approaches demonstrate high atom economy and enable the incorporation of structural diversity into the final products [7]. The versatility of multi-component reactions allows for the introduction of functional groups and substitution patterns tailored to specific applications [7].
One notable three-component approach involves the sequential coupling, hydroarylation, and dehydrogenation of aldehydes, alkynes, and aromatic amines using gold and copper catalysts [8]. This methodology enables the synthesis of substituted quinolines through a domino reaction mechanism involving imine formation, followed by intermolecular alkyne addition and subsequent ring closure with oxidative aromatization [8]. The process achieves nearly 90% atom economy and produces excellent yields in minutes under microwave conditions [8].
Another innovative three-component protocol utilizes β-nitroacrylates and 2-aminobenzaldehydes for the synthesis of quinoline-2-carboxylates [9]. This method employs 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) as a solid base catalyst in acetonitrile [9]. The reaction demonstrates excellent functional group tolerance, preserving ester, cyano, chlorine, fluorine, and carbon-carbon double bond functionalities [9]. The use of supported BEMP minimizes material usage and eliminates complex aqueous work-up procedures [9].
The Povarov reaction represents another important multi-component approach that has been successfully employed for quinoline synthesis [7]. This methodology involves the [4+2] cycloaddition of electron-rich alkenes with imines formed in situ from anilines and aldehydes [7]. The reaction provides access to tetrahydroquinoline intermediates that can be aromatized to yield quinoline derivatives [7].
Recent developments have extended the scope of Povarov-type reactions to include various electron-deficient alkenes and modified reaction conditions [7]. These adaptations have enabled the synthesis of quinoline derivatives with diverse substitution patterns and functional groups [7]. The regioselectivity of these reactions can be controlled through careful selection of catalysts and reaction conditions [7].
| MCR Type | Components | Catalyst | Time | Yield (%) | Advantages | Reference |
|---|---|---|---|---|---|---|
| Three-component | Aldehyde + Aniline + Alkyne | AuCl3/CuBr | 2-12 days | 52-92 | High atom economy | [8] |
| Three-component | β-nitroacrylate + 2-aminobenzaldehyde | BEMP (solid base) | 45 minutes | 75-95 | One-pot process | [9] |
| Povarov reaction | Aniline + Aldehyde + Alkene | Lewis acid | 1-6 hours | 70-90 | Structural diversity | [7] |
| Modified Friedländer | 2-aminoaryl ketone + Carbonyl | Various catalysts | 1-24 hours | 60-95 | Mild conditions | [7] |
Lewis acid catalysts have proven essential for achieving regioselective quinoline formation under controlled conditions [10]. Boron-based Lewis acids demonstrate particular effectiveness in mediating the formation of 3-substituted quinolines from 2-aminobenzyl alcohols and enamine derivatives [10]. The reaction proceeds via transamination followed by carbon-carbon bond formation involving boron complexes and aerobic oxidation [10]. This modular approach allows for the installation of various electron-withdrawing groups including carbonyl, cyano, ester, nitro, and sulfonyl functionalities at the 3-position of the quinoline nucleus [10].
The mechanism of Lewis acid-catalyzed quinoline formation involves initial coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the carbon center [11]. This activation facilitates nucleophilic attack by the aniline nitrogen, leading to imine formation [11]. Subsequent intramolecular cyclization and dehydration steps complete the quinoline ring construction [11]. The choice of Lewis acid significantly influences both the reaction rate and regioselectivity [11].
Metal-organic frameworks have emerged as versatile heterogeneous catalysts for quinoline synthesis, offering advantages including structural adaptability, substantial surface areas, and customizable catalytic sites [12]. Research has demonstrated that aluminum-based metal-organic frameworks, particularly MIL-53(Al), exhibit superior catalytic performance compared to chromium and zinc analogs in Friedländer synthesis [12]. The enhanced activity of MIL-53(Al) is attributed to its superior Lewis acid strength, as confirmed by potentiometric titration analyses [12].
The optimization of metal-organic framework-catalyzed quinoline synthesis involves systematic variation of temperature, catalyst loading, reaction duration, and solvent selection [12]. MIL-53(Al) demonstrates excellent recyclability, maintaining activity through four reaction cycles [12]. The aluminum-based catalyst facilitates enhanced conversion rates and yields of physiologically active quinoline derivatives [12].
Heterogeneous acid catalysts offer significant advantages for quinoline synthesis, including ease of separation, recyclability, and reduced environmental impact [13]. Poly(ethylene glycol)-bound sulfonic acid (PEG-SO3H) has proven particularly effective for the one-pot synthesis of quinolines through condensation of o-aminoaryl ketones with carbonyl compounds [13]. This catalyst system operates efficiently in aqueous media, achieving yields of 75-95% under mild conditions [13].
The reaction mechanism involving PEG-SO3H catalysis begins with protonation of the carbonyl substrate, followed by nucleophilic attack by the amino group [13]. The resulting intermediate undergoes cyclization and dehydration to form the quinoline product [13]. The catalyst can be recovered and reused for multiple reaction cycles without significant loss of activity [13].
Montmorillonite K-10, a naturally occurring clay mineral, serves as an environmentally benign solid acid catalyst for multicomponent quinoline synthesis [8]. This catalyst enables the synthesis of substituted quinolines via a three-component domino reaction under microwave conditions [8]. The reaction yields products with excellent atom economy in short reaction times [8].
| Catalyst Type | Reaction Type | Substrate Scope | Selectivity | Temperature (°C) | Yield (%) | Recyclability | Reference |
|---|---|---|---|---|---|---|---|
| Lewis Acid (BF3·THF) | Modified Doebner | Electron-deficient anilines | Moderate | Room temperature | 45-65 | Not specified | [3] |
| Metal-Organic Framework (MIL-53(Al)) | Friedländer synthesis | Various 2-aminoaryl ketones | High | 120-140 | 75-90 | 4 cycles | [12] |
| Heterogeneous (PEG-SO3H) | Condensation | o-aminoaryl ketones | High | 60 | 75-95 | 5 cycles | [13] |
| Solid Acid (Montmorillonite K-10) | Multicomponent | Aldehydes + anilines + alkynes | Excellent | 150-200 (MW) | 85-95 | 3 cycles | [8] |
| Ionic Liquid (Basic IL) | Pfitzinger variant | Isatin + ketones | High | Room temperature | 70-90 | 6 cycles | [14] |
Water has emerged as an exceptionally attractive solvent for quinoline synthesis due to its environmental compatibility and reduced waste production [13]. Aqueous Friedländer reactions have been developed that proceed efficiently without requiring additional catalysts [15]. Research demonstrates that 2-aminobenzaldehyde reacts with various ketones or malononitrile in water at 70°C to produce quinoline derivatives in good yields [15]. This catalyst-free approach represents a significant advancement in green chemistry applications [15].
The use of water as a reaction medium offers several advantages including non-toxicity, low cost, and ease of product isolation [13]. Polar solvents like water facilitate the dissolution of ionic intermediates formed during quinoline synthesis, thereby accelerating the reaction rate [13]. Studies have shown that reactions in aqueous media often proceed with higher yields compared to non-polar organic solvents [13].
Ytterbium perfluorooctanoate has been identified as an effective catalyst for Doebner reactions conducted in aqueous media [16]. This lanthanide-based catalyst enables the synthesis of 2-phenylquinoline-4-carboxylic acids under mild conditions with good functional group tolerance [16]. The catalyst can be recovered and reused, further enhancing the environmental benefits of the process [16].
Solvent-free synthesis represents the ultimate goal in green chemistry, eliminating the need for organic solvents entirely [17]. Microwave-assisted solvent-free synthesis of quinolines has been achieved using o-nitrobenzaldehyde and enolizable ketones with tin(II) chloride dihydrate as a reducing agent [17]. This methodology avoids the preparation and isolation of o-aminobenzaldehyde intermediates, simplifying the overall synthetic process [17].
The solvent-free approach offers multiple advantages including reduced waste generation, simplified work-up procedures, and enhanced reaction rates due to higher reagent concentrations [18]. Research has demonstrated that quinolines can be synthesized from imines and styrene under solvent-free conditions, providing an environmentally friendly protocol [18]. The absence of solvents eliminates the need for solvent recovery and disposal, significantly reducing the environmental footprint of the synthesis [18].
Ionic liquids have gained significant attention as green alternatives to conventional organic solvents for quinoline synthesis [19]. These compounds offer unique properties including negligible vapor pressure, thermal stability, and tunable physicochemical properties [19]. Amberlyst-15-catalyzed synthesis of quinoline derivatives in ionic liquid media has been successfully demonstrated [19].
Basic ionic liquids based on imidazolium cations effectively catalyze the condensation of isatin with ketones under ultrasonic irradiation in aqueous media [14]. This methodology provides high selectivity when multiple α-protons are available in the ketone substrate [14]. The ionic liquid can be recovered and recycled, making the process economically viable [14]. The combination of ionic liquids with ultrasound promotes the reaction under ambient temperature conditions [14].
Ultrasound-promoted synthesis offers significant advantages in terms of energy efficiency and reaction acceleration [14]. Basic ionic liquids combined with ultrasonic irradiation enable quinoline synthesis at room temperature with shortened reaction times [14]. The ultrasonic frequency and irradiation time can be optimized to control the synthesis parameters [14].
Microwave-assisted synthesis has revolutionized quinoline preparation by dramatically reducing reaction times while maintaining high yields [8]. Solid acid-catalyzed microwave synthesis enables the preparation of substituted quinolines in minutes rather than hours or days [8]. The rapid heating achieved through microwave irradiation promotes efficient cyclization and aromatization steps [8].
| Approach | Specific Method | Temperature (°C) | Time | Yield (%) | Environmental Benefits | Limitations | Reference |
|---|---|---|---|---|---|---|---|
| Water as solvent | Aqueous Friedländer | 70 | 2-8 hours | 70-85 | Non-toxic solvent | Longer reaction times | [15] |
| Solvent-free conditions | Microwave heating | 100-150 | 5-15 minutes | 76-90 | No solvent waste | High temperature required | [17] |
| Ionic liquid medium | Basic ionic liquid | Room temperature | 1-4 hours | 70-90 | Recyclable medium | Catalyst separation | [19] |
| Ultrasound-assisted | Ultrasonic irradiation | Room temperature | 15-60 minutes | 75-95 | Energy efficient | Equipment dependency | [14] |
| Microwave-assisted | MW + solid acid | 150-200 | 3-10 minutes | 85-95 | Rapid synthesis | Specialized equipment | [8] |
Benzo[h]quinoline-2-carboxylic acid exhibits characteristic acid-base behavior typical of heterocyclic carboxylic acids, with the carboxyl group serving as the primary ionizable functional group. The compound demonstrates enhanced acidity compared to simple aromatic carboxylic acids due to the electron-withdrawing nature of the fused quinoline system [1] [2].
The pKa of Benzo[h]quinoline-2-carboxylic acid is estimated to be in the range of 2.5-3.5, which is significantly lower than benzoic acid (pKa = 4.2) but higher than quinoline-2-carboxylic acid (quinaldic acid, pKa = 1.1) [2]. This intermediate acidity reflects the influence of the extended aromatic system, which provides additional electron delocalization while maintaining the carboxylic acid functionality. The nitrogen atom in the quinoline ring system contributes to the overall electronic structure, influencing both the ground state stability and the conjugate base formation [1] [3].
| Compound | pKa Value | Type | Reference |
|---|---|---|---|
| Quinoline-2-carboxylic acid (Quinaldic acid) | 1.1 | Carboxylic acid | DrugBank [2] |
| Benzo[h]quinoline-2-carboxylic acid derivative (estimated) | 2.5-3.5 (estimated) | Carboxylic acid | Estimated from analogs |
| Benzoic acid | 4.2 | Carboxylic acid | Literature standard [3] |
| Quinoline (basic pKa) | 4.85 | Heterocyclic base | Literature [1] |
| Quinoline-4-carboxylic acid | 2.2-2.8 (estimated) | Carboxylic acid | Estimated |
The ionization behavior of Benzo[h]quinoline-2-carboxylic acid follows the typical carboxylic acid pattern, where deprotonation occurs at the carboxyl group to form the corresponding carboxylate anion. The resulting conjugate base is stabilized through resonance delocalization across the extended aromatic system, contributing to the compound's acidic character [4] [5].
Benzo[h]quinoline-2-carboxylic acid demonstrates significant thermal stability due to its rigid aromatic framework and intermolecular hydrogen bonding network. The compound is expected to have a melting point in the range of 180-220°C, which is substantially higher than the parent benzo[h]quinoline (48-50°C) due to the presence of the carboxylic acid functional group that facilitates strong intermolecular associations [5] [6] [7].
| Compound | Melting Point (°C) | Boiling Point (°C) | Decomposition Temp (°C) | Reference |
|---|---|---|---|---|
| Benzo[h]quinoline (parent) | 48-50 | 338 | Not reported | Sigma-Aldrich [8] |
| Quinoline-2-carboxylic acid | 156-158 | 348.7 | Above 250 | ChemSrc [9] |
| Benzoic acid | 122 | 249 | Above 300 | Literature |
| Benzo[h]quinoline-2-carboxylic acid (estimated) | 180-220 (estimated) | 380-420 (estimated) | 250-300 (estimated) | Estimated |
| General heterocyclic carboxylic acids | 150-300 (range) | High (>300) | 200-400 (range) | Literature review [6] |
The thermal decomposition of Benzo[h]quinoline-2-carboxylic acid is anticipated to proceed through multiple pathways, with the initial decomposition likely occurring at temperatures above 250°C. Primary decomposition pathways include decarboxylation, where the carboxyl group is eliminated as carbon dioxide, leaving the benzo[h]quinoline skeleton intact [10] [7]. Secondary decomposition processes may involve ring fragmentation and the formation of smaller aromatic fragments.
Thermogravimetric analysis studies on related quinoline carboxylic acid systems indicate that decomposition typically occurs in distinct stages [11] [12]. The first stage involves loss of water and light volatile compounds, followed by thermal decomposition of the main molecular framework. The presence of the fused aromatic system in Benzo[h]quinoline-2-carboxylic acid contributes to enhanced thermal stability compared to simpler quinoline derivatives [13] [14].
The compound's thermal behavior is characterized by strong intermolecular hydrogen bonding between carboxylic acid groups, forming dimeric associations that increase the effective molecular weight and thermal stability [5] [15]. This dimerization pattern is consistent with general carboxylic acid behavior and contributes to the elevated melting and boiling points observed for heterocyclic carboxylic acids [6].
The solubility profile of Benzo[h]quinoline-2-carboxylic acid reflects the dual nature of its molecular structure, combining the hydrophobic aromatic system with the hydrophilic carboxylic acid functionality. The compound exhibits pH-dependent solubility in aqueous systems due to the ionizable carboxyl group, with enhanced solubility under basic conditions where deprotonation occurs [16] [4] [5].
| Solvent System | Solubility | Classification | Notes |
|---|---|---|---|
| Water | Limited | Polar protic | pH dependent due to COOH group |
| Methanol | Moderate | Polar protic | Enhanced by hydrogen bonding |
| Ethanol | Moderate | Polar protic | Similar to methanol |
| Acetonitrile | Good | Polar aprotic | Good for analytical work |
| Chloroform | Good | Non-polar | Good organic solubility |
| DMSO | Good | Polar aprotic | Excellent for NMR studies |
| Benzene | Moderate | Non-polar aromatic | Aromatic-aromatic interactions |
| Hexane | Poor | Non-polar aliphatic | Very limited solubility |
In polar protic solvents such as methanol and ethanol, Benzo[h]quinoline-2-carboxylic acid demonstrates moderate solubility due to hydrogen bonding interactions between the carboxylic acid group and the solvent molecules [5]. The extended aromatic system provides some lipophilic character, limiting complete miscibility with highly polar solvents.
The compound shows good solubility in polar aprotic solvents like acetonitrile and dimethyl sulfoxide, making these solvents suitable for analytical applications and nuclear magnetic resonance spectroscopy studies [4] [17]. The absence of competing hydrogen bonding from the solvent allows for better solvation of the heterocyclic framework.
In non-polar organic solvents, the solubility behavior is governed by aromatic-aromatic interactions and the overall lipophilicity of the molecule. Chloroform provides good solvation due to its moderate polarity and ability to interact with both the aromatic system and the carboxylic acid group. Benzene shows moderate solubility through π-π stacking interactions with the extended aromatic framework [16].
The limited solubility in aliphatic hydrocarbons such as hexane reflects the polar character imparted by the carboxylic acid functionality and the nitrogen heteroatom in the quinoline system [5].
The spectroscopic characterization of Benzo[h]quinoline-2-carboxylic acid provides distinct fingerprints that enable unambiguous identification and structural confirmation. Each spectroscopic technique offers unique insights into the molecular structure and electronic properties of the compound [18] [19] [20].
The FT-IR spectrum of Benzo[h]quinoline-2-carboxylic acid exhibits characteristic absorption bands that reflect the functional groups present in the molecule. The carboxylic acid functionality produces a broad, strong absorption band in the 2500-3300 cm⁻¹ region corresponding to the O-H stretch, which often appears as a complex envelope due to hydrogen bonding effects [21] [20].
| Technique | Peak/Signal | Position/Frequency | Intensity/Character |
|---|---|---|---|
| FT-IR | O-H stretch (COOH) | 2500-3300 cm⁻¹ | Broad, strong |
| FT-IR | C=O stretch (COOH) | 1650-1700 cm⁻¹ | Strong, sharp |
| FT-IR | C=C aromatic | 1450-1600 cm⁻¹ | Multiple peaks, medium |
| FT-IR | C=N quinoline | 1580-1620 cm⁻¹ | Medium |
The carbonyl stretch appears as a strong, sharp band in the 1650-1700 cm⁻¹ region, characteristic of carboxylic acid C=O stretching. The aromatic C=C stretching vibrations manifest as multiple medium-intensity peaks in the 1450-1600 cm⁻¹ range, reflecting the complex aromatic framework of the benzo[h]quinoline system [20].
The quinoline C=N stretch contributes to the spectral complexity in the 1580-1620 cm⁻¹ region, often overlapping with aromatic C=C vibrations but distinguishable through careful spectral analysis [21].
¹H NMR spectroscopy provides detailed information about the proton environments in Benzo[h]quinoline-2-carboxylic acid. The aromatic protons appear in the 7.0-9.5 ppm region as multiple signals, with the exact chemical shifts depending on the electronic environment of each position [18] [19].
| Technique | Peak/Signal | Position/Frequency | Intensity/Character |
|---|---|---|---|
| ¹H NMR | Aromatic protons | 7.0-9.5 ppm | Multiple signals |
| ¹H NMR | COOH proton | 11-13 ppm | Broad singlet |
| ¹³C NMR | Carbonyl carbon | 165-175 ppm | Quaternary carbon |
The carboxylic acid proton typically appears as a broad singlet in the 11-13 ppm range, often showing exchange behavior with deuterated solvents [18]. The exact chemical shift can vary depending on the concentration and solvent system due to hydrogen bonding effects.
¹³C NMR spectroscopy reveals the carbonyl carbon signal in the 165-175 ppm region, appearing as a quaternary carbon signal. The aromatic carbons appear in the typical aromatic region (110-160 ppm) with distinct patterns reflecting the substitution pattern and electronic effects within the benzo[h]quinoline framework [19].
The UV-Vis absorption spectrum of Benzo[h]quinoline-2-carboxylic acid exhibits characteristic electronic transitions associated with the extended aromatic system. The π-π* transitions appear as strong absorption bands in the 250-350 nm region, reflecting the electronic conjugation within the aromatic framework [22] [23].
| Technique | Peak/Signal | Position/Frequency | Intensity/Character |
|---|---|---|---|
| UV-Vis | π-π* transition | 250-350 nm | Strong absorption |
| UV-Vis | n-π* transition | 350-450 nm | Weak absorption |
Weaker n-π* transitions associated with the nitrogen heteroatom and carbonyl group may appear in the 350-450 nm region, providing additional spectroscopic fingerprint information [22] [23]. The exact absorption maxima and extinction coefficients depend on the solvent system and concentration, with polar solvents typically causing bathochromic shifts compared to non-polar media.